molecular formula C17H16N2O5 B12502354 1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12502354
M. Wt: 328.32 g/mol
InChI Key: QKVAYVCBFVPLID-UHFFFAOYSA-N
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Description

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid is a complex organic compound that features a benzoxazine ring fused with a pyridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoxazine Ring: Starting with 2-aminophenol and 2-bromoacetophenone, the benzoxazine ring is formed through a cyclization reaction under basic conditions.

    Introduction of the Pyridine Carboxylic Acid Moiety: The benzoxazine intermediate is then reacted with 2-bromo-3-pyridinecarboxylic acid in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure complete reactions.

    Purification Techniques: Employing methods such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Functionalized benzoxazine derivatives.

Scientific Research Applications

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure.

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid
  • 2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxoethyl]-6-oxopyridine-3-carboxylic acid
  • 1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-oxopyridine-3-carboxylic acid

Uniqueness: The uniqueness of 1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

1-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O5/c1-11-2-4-14-13(8-11)19(6-7-24-14)16(21)10-18-9-12(17(22)23)3-5-15(18)20/h2-5,8-9H,6-7,10H2,1H3,(H,22,23)

InChI Key

QKVAYVCBFVPLID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C=C(C=CC3=O)C(=O)O

Origin of Product

United States

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